5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11-7-14(3-4-15(11)23-2)25(21,22)20-6-5-13(10-20)24-16-18-8-12(17)9-19-16/h3-4,7-9,13H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIJGHRQTLYJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structural formula of this compound includes a pyrimidine core substituted with a chloro group and a pyrrolidine moiety linked via a sulfonamide group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonamide and pyrrolidine functionalities.
Antibacterial Activity
Research indicates that compounds related to pyrimidine derivatives exhibit notable antibacterial properties. For instance, derivatives bearing similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves enzyme inhibition or disruption of bacterial cell wall synthesis.
Anti-inflammatory Properties
Compounds with a sulfonamide group, like this compound, are known for their anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have reported that related compounds demonstrate significant inhibition of COX enzymes, suggesting potential for treating inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound class has also been explored. Similar derivatives have shown efficacy in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the pyrimidine ring is often associated with increased cytotoxicity against cancer cell lines.
Enzyme Inhibition
In addition to antibacterial and anti-inflammatory activities, compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are particularly relevant for developing treatments for neurodegenerative diseases and urinary tract infections .
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on synthesized compounds showed that those containing the pyrimidine structure exhibited varying degrees of antibacterial activity against specific pathogens. The results indicated a correlation between structural modifications and enhanced antibacterial efficacy .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain derivatives significantly reduced edema in animal models, comparable to established anti-inflammatory drugs like diclofenac . The IC50 values for these compounds were reported to be lower than those of standard treatments, indicating superior efficacy.
- Cytotoxicity Assays : A series of cytotoxicity assays revealed that selected derivatives caused substantial growth inhibition in cancer cell lines, with some exhibiting IC50 values in the low micromolar range . These findings highlight the potential of these compounds as lead candidates in cancer therapy.
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrimidine and sulfonamide functionalities exhibit anticancer properties. The structural similarity of 5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine to known anticancer agents suggests that it may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Studies have shown that related compounds can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways .
Antimicrobial Properties
The sulfonamide group is well-known for its antibacterial activity. Compounds similar to this compound have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests potential applications in developing new antibiotics, especially against resistant strains .
Pharmacological Applications
Enzyme Inhibition Studies
The compound may serve as a lead structure for developing enzyme inhibitors, particularly in the context of metabolic diseases. For instance, the inhibition of certain enzymes involved in glucose metabolism could provide therapeutic benefits for diabetes management. Preliminary studies indicate that similar compounds can modulate enzyme activity, leading to altered metabolic pathways .
Neuropharmacology
Given the presence of the pyrrolidine moiety, there is potential for applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, suggesting that this compound could influence cognitive functions or mood regulation .
Industrial Applications
Chemical Intermediates
In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in producing pharmaceuticals and agrochemicals .
Dyes and Pigments
The aromatic nature of the compound suggests potential applications in dye and pigment production. The sulfonamide group can enhance solubility in aqueous environments, which is beneficial for dye formulations .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation observed with related compounds | Potential development of new anticancer drugs |
| Antimicrobial Efficacy | Effective against resistant bacterial strains | New antibiotic candidates could be developed |
| Enzyme Modulation | Altered enzyme activity noted in metabolic studies | Therapeutic applications in diabetes management |
| Neuropharmacological Effects | Influence on neurotransmitter systems suggested | Potential treatments for cognitive disorders |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Insights from Structural Comparisons:
Sulfonyl Group Variations: The target’s 4-methoxy-3-methylphenyl sulfonyl group provides moderate lipophilicity, balancing solubility and membrane penetration. Pyridin-3-yl () and imidazole () sulfonyl groups introduce polarity or hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .
Substituent Effects :
- Trifluoromethyl and chlorobenzyl groups in analogs enhance metabolic stability but may increase off-target toxicity due to prolonged half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
